molecular formula C5H11BO2 B13464913 Pent-1-en-2-ylboronic acid

Pent-1-en-2-ylboronic acid

Cat. No.: B13464913
M. Wt: 113.95 g/mol
InChI Key: ZQUCDTTXFIGSRS-UHFFFAOYSA-N
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Description

Pent-1-en-2-ylboronic acid (C₅H₁₁BO₂) is an organoboron compound featuring a pentene chain with a boronic acid (-B(OH)₂) group at the second carbon and a double bond between the first and second carbons. Boronic acids are widely utilized in Suzuki-Miyaura cross-coupling reactions, enabling carbon-carbon bond formation in pharmaceutical and materials chemistry. The structural uniqueness of this compound lies in its alkene positioning and boron substitution pattern, which influence its reactivity, stability, and steric interactions during synthetic applications. While direct literature on this specific isomer is scarce, its properties can be extrapolated from analogous compounds and general organoboron chemistry principles.

Properties

Molecular Formula

C5H11BO2

Molecular Weight

113.95 g/mol

IUPAC Name

pent-1-en-2-ylboronic acid

InChI

InChI=1S/C5H11BO2/c1-3-4-5(2)6(7)8/h7-8H,2-4H2,1H3

InChI Key

ZQUCDTTXFIGSRS-UHFFFAOYSA-N

Canonical SMILES

B(C(=C)CCC)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pent-1-en-2-ylboronic acid can be synthesized through several methods. One common approach involves the hydroboration of pent-1-en-2-yne with a borane reagent, followed by oxidation to yield the boronic acid. Another method includes the borylation of pent-1-en-2-yl halides using diboron reagents under palladium catalysis .

Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow processes to ensure high yields and efficiency. These methods typically involve the use of organolithium or Grignard reagents to introduce the boronic acid functionality .

Chemical Reactions Analysis

Types of Reactions: Pent-1-en-2-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pent-1-en-2-ylboronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Pent-1-en-2-ylboronic acid with structurally related boronic acids, emphasizing substituent effects, molecular properties, and reactivity trends.

Structural and Functional Analogues

Pent-1-en-1-ylboronic Acid (C₅H₁₁BO₂): Structure: Boron at the first carbon of the pentene chain (vs. second carbon in the 2-yl isomer). Molecular Weight: 113.95 g/mol (identical to the 2-yl isomer due to same formula).

trans-Propenylboronic Acid (C₃H₇BO₂):

  • Structure : Shorter chain (3 carbons) with a trans-configuration double bond.
  • Reactivity : Smaller size improves solubility in polar solvents but reduces lipophilicity compared to pentenyl analogs. The trans-configuration stabilizes the boron group against steric hindrance .

5-Cyano-1-methyl-1H-pyrrol-2-ylboronic Acid (C₇H₉BN₂O₂): Structure: Aromatic pyrrole ring with cyano and methyl substituents. Reactivity: The electron-withdrawing cyano group enhances electrophilicity of the boron center, accelerating cross-coupling but requiring careful pH control to avoid decomposition .

Key Comparative Data

Compound Molecular Formula Molecular Weight (g/mol) Boron Position Notable Features
This compound C₅H₁₁BO₂ 113.95 C2 Alkene at C1-C2; moderate steric hindrance
Pent-1-en-1-ylboronic acid C₅H₁₁BO₂ 113.95 C1 Terminal boron; higher reactivity
trans-Propenylboronic acid C₃H₇BO₂ 85.89 C1 Short chain; trans-configuration
5-Cyano-1-methyl-pyrrol-2-ylboronic acid C₇H₉BN₂O₂ 164.97 C2 (pyrrole) Aromatic; electron-withdrawing substituents

Reactivity and Stability Trends

  • Electronic Effects : Alkenylboronic acids with conjugated double bonds (e.g., trans-propenyl) exhibit enhanced resonance stabilization, reducing boron-leaving group dissociation energy .
  • Synthetic Utility: Pyrrole-based boronic acids (e.g., 5-cyano-1-methyl derivative) are favored in heterocyclic drug synthesis due to their aromatic stability and tunable electronic properties .

Q & A

Q. How can researchers avoid inductive fallacies when generalizing reactivity trends of this compound?

  • Methodological Answer :
  • Limit Scope : Explicitly define reaction boundaries (e.g., solvent, catalyst scope).
  • Triangulate Evidence : Support claims with computational, kinetic, and spectroscopic data.
  • Peer Review : Pre-publish hypotheses on preprint servers for community feedback .

What frameworks (e.g., FINER criteria) ensure rigorous formulation of research questions about this compound?

  • Methodological Answer : Evaluate questions using:
  • FINER : Feasibility (lab resources), Interest (novelty in boron chemistry), Novelty (unexplored reactivities), Ethical (safe handling), Relevance (applications in medicinal chemistry).
  • PICO Adaptation : Population (compound variants), Intervention (reaction conditions), Comparison (literature benchmarks), Outcome (yield/selectivity metrics) .

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